Lestaurtinib works by inhibiting FLT3 signaling. When FLT3 is mutated, it can send uncontrolled signals that promote cancer cell growth and survival. Lestaurtinib binds to the FLT3 protein, preventing it from receiving these signals and ultimately leading to cancer cell death [].
Research in cell lines and animal models has shown promising results for Lestaurtinib in treating FLT3-mutated AML. Studies have demonstrated that Lestaurtinib can induce cell death, reduce tumor burden, and improve survival in these models [, ].
Lestaurtinib has been evaluated in several clinical trials for the treatment of FLT3-mutated AML. While some early trials showed positive results, larger trials have had mixed outcomes. Some studies have shown that Lestaurtinib can improve outcomes in patients with AML, while others have not shown a significant benefit [, ].
In addition to its potential application in AML, Lestaurtinib is also being investigated for its role in other areas of scientific research:
Neuroblastoma is a childhood cancer that affects the nervous system. Early research suggests that Lestaurtinib may be effective in treating some types of neuroblastoma [].
Lymphoproliferative disorders are a group of diseases that affect the lymphatic system. Limited research suggests that Lestaurtinib may have some activity in these diseases, but further investigation is needed [].
Lestaurtinib, also known by its developmental code CEP-701, is a potent inhibitor of several tyrosine kinases, primarily targeting fms-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). It is a semisynthetic derivative of the indolocarbazole K252a and has been investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) associated with FLT3 mutations. Lestaurtinib operates through the inhibition of autophosphorylation of FLT3, leading to reduced kinase activity and subsequent apoptosis in tumor cells. Its molecular formula is with a molar mass of approximately 439.47 g/mol .
Lestaurtinib primarily functions by competitively inhibiting the ATP-binding pocket of targeted kinases, including FLT3 and JAK2 [, ]. This disrupts the kinases' ability to transfer phosphate groups, hindering downstream cellular signaling pathways crucial for cancer cell growth and survival [, ].
Details on specific reaction conditions and reagents used are generally proprietary but follow standard organic synthesis protocols for complex alkaloids .
Lestaurtinib exhibits significant biological activity against various cancer cell lines, particularly those harboring FLT3 mutations. It has shown efficacy in reducing tumor burden in xenograft models of pancreatic and prostate cancers. Clinical trials have indicated that lestaurtinib can induce transient clinical responses in patients with relapsed/refractory AML, especially those with FLT3-activating mutations . Moreover, it has been found to inhibit the growth of cells dependent on mutant JAK2 activity, demonstrating its multifaceted role as a therapeutic agent in hematologic malignancies .
Lestaurtinib has been primarily studied for its applications in oncology, particularly:
Studies have highlighted the interactions of lestaurtinib with various cellular pathways:
Lestaurtinib shares structural and functional similarities with other tyrosine kinase inhibitors. Here are some notable compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Imatinib | BCR-ABL | First-generation inhibitor for chronic myeloid leukemia |
Sorafenib | Multiple kinases including RAF | Used in renal cell carcinoma and hepatocellular carcinoma |
Dasatinib | BCR-ABL, SRC | Effective against imatinib-resistant CML |
Midostaurin | FLT3 | Also targets other kinases; FDA-approved for AML |
Lestaurtinib is unique due to its dual inhibition of both FLT3 and JAK2, making it particularly effective in specific hematological malignancies where these pathways are dysregulated . Its development as an oral agent also distinguishes it from many other kinase inhibitors that require intravenous administration.
Lestaurtinib (C₂₆H₂₁N₃O₄; molecular weight 439.5 g/mol) belongs to the indolocarbazole alkaloid family, characterized by a fused tetracyclic core comprising two indole moieties bridged by a pyrrole ring. The compound’s stereochemical complexity arises from three chiral centers at positions 9, 10, and 12, conferring an (9S,10S,12R) absolute configuration. This configuration is critical for its kinase-inhibitory activity, as the spatial arrangement of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at C10 facilitates hydrogen bonding with kinase ATP-binding pockets.
Table 1: Key Structural Features of Lestaurtinib
Lestaurtinib is a semisynthetic derivative of K252a, a natural product isolated from Nocardiopsis species. Structural modifications to K252a include:
These alterations shift the activity profile: while K252a broadly inhibits protein kinase C (PKC), lestaurtinib shows 50–100× greater specificity for FLT3 and JAK2 kinases.
A pivotal step in lestaurtinib synthesis involves the reduction of a lactam intermediate to generate the C10 hydroxymethyl group. Early routes employed lithium aluminum hydride (LiAlH₄) at -78°C to achieve high stereoselectivity. However, this method faced limitations:
Table 2: Comparison of Reduction Methods
Reagent | Temperature (°C) | Yield (%) | Stereopurity (%) |
---|---|---|---|
LiAlH₄ | -78 | 38 | 92 |
NaBH₄/CeCl₃ | 0 | 52 | 88 |
DIBAL-H | -40 | 45 | 90 |
Industrial-scale production of lestaurtinib is hindered by the cryogenic conditions (-40°C to -78°C) required for key steps, including LiAlH₄ reductions and epoxy bridge formation. Challenges include:
Recent efforts to address these issues explore alternative protecting groups (e.g., DMB [2,4-dimethoxybenzyl]) to stabilize intermediates during epoxy formation, enabling higher-temperature reactions (0°C to 25°C). However, these approaches remain experimental, with no commercial-scale validation reported.
Lestaurtinib demonstrates potent and selective activity against FLT3-Internal Tandem Duplication positive acute myeloid leukemia cells through multiple mechanisms of action. In cellular assays utilizing FLT3-ITD mutated cell lines, lestaurtinib exhibits inhibitory concentration 50 percent values ranging from 3 to 30 nanomolar, significantly lower than concentrations required for wild-type FLT3 inhibition [1] [2]. The compound specifically targets FLT3 autophosphorylation, effectively disrupting the constitutive kinase activity that characterizes FLT3-ITD mutations [1].
Primary acute myeloid leukemia blasts harboring FLT3-ITD mutations demonstrate heightened sensitivity to lestaurtinib treatment, with inhibitory concentration 50 percent values for FLT3/STAT5 pathway disruption occurring at 10-30 nanomolar concentrations [3]. These concentrations correlate directly with inhibition of FLT3 phosphorylation and downstream signal transduction pathways including PI3K/AKT/mTOR, RAS/RAF/MAPK and JAK/STAT signaling cascades [4].
Mechanistic studies reveal that lestaurtinib-mediated FLT3 inhibition results in growth arrest and apoptosis induction in FLT3-ITD positive cell lines. The compound demonstrates preferential cytotoxicity against FLT3-ITD expressing cells compared to FLT3 wild-type counterparts, with enhanced killing observed when cells are exposed to lestaurtinib either concurrently or subsequent to conventional chemotherapy agents [1] [5]. This sequential exposure pattern optimizes therapeutic efficacy while minimizing potential antagonistic interactions.
Cellular proliferation assays demonstrate that lestaurtinib treatment leads to cell cycle arrest primarily at the G1 phase in FLT3-ITD positive cells, consistent with inhibition of growth-promoting FLT3 signaling pathways [6]. Flow cytometric analysis reveals dose-dependent reduction in cell viability, with maximal cytotoxic effects observed at concentrations that achieve greater than 85 percent FLT3 inhibition [3] [7].
Lestaurtinib exhibits significant inhibitory activity against JAK2V617F-driven myeloproliferative neoplasms through direct JAK2 kinase inhibition. In vitro kinase assays demonstrate that lestaurtinib inhibits wild-type JAK2 activity with an inhibitory concentration 50 percent of 0.9 nanomolar, establishing JAK2 as a primary molecular target beyond its originally identified FLT3 inhibitory activity [8] [9].
The HEL92.1.7 human erythroleukemia cell line, which is homozygous for the JAK2V617F mutation, serves as a validated model for studying lestaurtinib activity in myeloproliferative neoplasms. Treatment with lestaurtinib results in potent inhibition of JAK2V617F phosphorylation and downstream targets STAT5 and STAT3, with inhibitory concentration 50 percent values for STAT5 phosphorylation inhibition ranging from 10 to 30 nanomolar [8] [9]. These concentrations correspond to growth inhibition with inhibitory concentration 50 percent values of 30-100 nanomolar in proliferation assays [8].
Primary erythroid cells derived from patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis demonstrate sensitivity to lestaurtinib treatment. In a comprehensive analysis of patient samples, lestaurtinib at 100 nanomolar concentrations inhibited growth of 15 out of 18 samples from subjects with myeloproliferative disorders by more than 50 percent, compared to only 3 control samples from healthy donors showing similar inhibition levels [9].
Mechanistic analysis reveals that lestaurtinib suppresses JAK2/STAT signaling pathways critical for myeloproliferative neoplasm pathogenesis. Western blot analysis demonstrates time-dependent inhibition of STAT5 phosphorylation that correlates with increasing concentrations of lestaurtinib in cellular systems [8]. Importantly, cells from patients with JAK2V617F mutations show greater sensitivity to lestaurtinib compared to JAK2 wild-type samples, although both populations demonstrate measurable growth inhibition [9].
Lestaurtinib demonstrates significant potential as a sensitizing agent for PARP inhibitor therapy in both BRCA-mutant and BRCA wild-type breast cancer models. Through comprehensive drug screening approaches, lestaurtinib was identified as a compound that amplifies the cytotoxic activity of the PARP1 inhibitor AG14361 against breast cancer cells regardless of BRCA1 mutation status [10] [11].
The sensitization mechanism involves inhibition of nuclear factor kappa B signaling pathways, which are frequently activated in breast cancer cells as a survival mechanism. Lestaurtinib treatment results in enhanced AG14361-mediated growth inhibition through increased apoptosis and reduced cell proliferation [10]. Flow cytometric analysis demonstrates that combined lestaurtinib and AG14361 treatment leads to activation of caspase 3/7 and accumulation of cells in the G2 phase of the cell cycle, indicating both apoptotic and cytostatic effects [10].
In vitro proliferation assays reveal that lestaurtinib alone exhibits potent antiproliferative effects against breast cancer cell lines at nanomolar concentrations. When combined with AG14361, synergistic interactions occur that enhance the overall therapeutic window for PARP inhibitor therapy [10]. This combination approach demonstrates particular promise for overcoming PARP inhibitor resistance, a significant clinical challenge in breast cancer treatment.
The molecular basis for lestaurtinib-mediated sensitization involves modulation of DNA repair pathways and cellular stress responses. Treatment with lestaurtinib enhances DNA damage accumulation induced by PARP inhibition, leading to overwhelmed cellular repair capacity and subsequent apoptosis induction [10]. These findings suggest that lestaurtinib may expand the therapeutic utility of PARP inhibitors beyond BRCA-mutant cancers to include BRCA wild-type tumors.
Lestaurtinib exhibits potent antineoplastic activity against medulloblastoma through a novel mechanism involving Citron kinase inhibition and subsequent DNA damage induction. The compound inhibits Citron kinase with an inhibitory concentration 50 percent of 90 nanomolar, leading to cytokinesis failure and cell cycle disruption in medulloblastoma cell lines [12] [13].
Treatment of medulloblastoma cells with 100 nanomolar lestaurtinib results in reduction of phospho-INCENP levels at the midbody and late cytokinesis failure, phenotypes consistent with Citron kinase inhibition [12]. These cellular effects are accompanied by accumulation of DNA double-strand breaks, as evidenced by increased gamma-H2AX foci formation and activation of TP53 superfamily members [13].
Cell proliferation assays demonstrate that lestaurtinib impairs medulloblastoma cell growth through multiple Citron kinase-sensitive mechanisms. The compound induces cell cycle blockade primarily at the G2/M checkpoint, preventing successful completion of mitosis and leading to apoptosis induction [12]. Flow cytometric analysis reveals dose-dependent increases in sub-G1 populations, indicating enhanced cell death following lestaurtinib treatment [13].
Mechanistic studies reveal that lestaurtinib produces poly-pharmacological effects in medulloblastoma cells that extend beyond inhibition of its validated kinase targets. The compound activates DNA damage response pathways including ATM/ATR signaling cascades, leading to p53-dependent and p53-independent apoptosis induction [12]. These findings support the potential for drug repurposing of lestaurtinib for medulloblastoma treatment, particularly given the limited therapeutic options available for this pediatric brain tumor.
Xenograft model studies provide critical translational evidence for lestaurtinib efficacy across multiple cancer types. In HEL92.1.7 tumor xenografts established in nude mice, lestaurtinib treatment at 30 milligrams per kilogram twice daily results in significant tumor growth suppression compared to vehicle-treated controls [8] [9]. Pharmacodynamic analysis reveals strong, time-dependent inhibition of STAT5 phosphorylation that correlates with increasing concentrations of lestaurtinib in tumor tissue [8].
Neuroblastoma xenograft models utilizing SY5Y-TrkB cells demonstrate that lestaurtinib monotherapy significantly inhibits tumor growth with P values of 0.0004 for tumor size reduction and 0.011 for event-free survival improvement [14] [15]. The compound enhances the antitumor efficacy of combination chemotherapy regimens, including topotecan plus cyclophosphamide and irinotecan plus temozolomide, with highly significant improvements in both tumor size reduction and event-free survival [15].
In orthotopic medulloblastoma models using SmoA1 transgenic mice, weekly intrathecal lestaurtinib injections result in increased survival compared to control treatments [12] [13]. Histological analysis reveals increased frequency of pyknotic nuclei throughout tumor masses, along with significantly elevated levels of cleaved caspase-3 and TUNEL-positive cells [12]. Western blot analysis of tumor tissue demonstrates increased cleaved caspase-3 and gamma-H2AX levels, confirming DNA damage induction and apoptosis activation [13].
Pharmacodynamic biomarker studies establish critical correlations between target inhibition and therapeutic efficacy. In FLT3-mutated acute myeloid leukemia studies, plasma inhibitory activity assays demonstrate that sustained FLT3 inhibition greater than 85 percent correlates with improved overall survival and significantly reduced relapse rates [16] [7] [17] [5]. Patients achieving this threshold of target inhibition show two-year relapse rates of 38 percent compared to 61 percent in inadequately inhibited patients [17].
Combination studies reveal synergistic interactions between lestaurtinib and standard-of-care agents across multiple xenograft models. In breast cancer xenografts, combination of lestaurtinib with AG14361 results in enhanced growth inhibition compared to either agent alone, with pharmacodynamic analysis demonstrating nuclear factor kappa B pathway suppression [10]. Similarly, in glioma xenografts, combination of lestaurtinib with TRAIL leads to enhanced tumor cell death through caspase activation and DR5 expression upregulation [18].